![molecular formula C17H12F3NO3 B2743382 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 786674-41-7](/img/structure/B2743382.png)

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

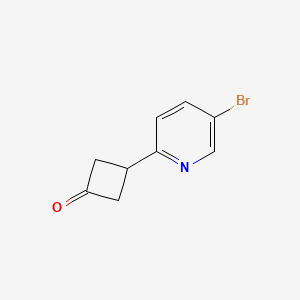

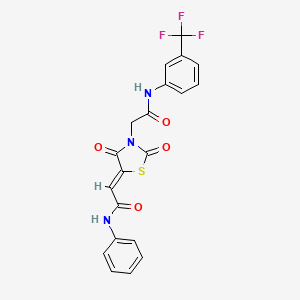

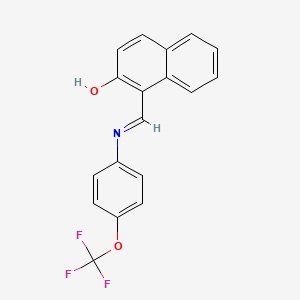

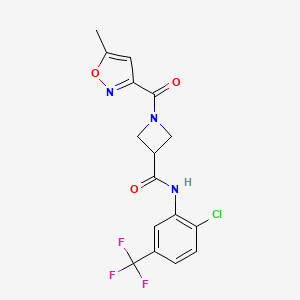

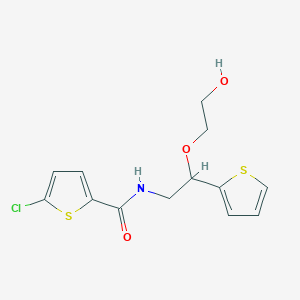

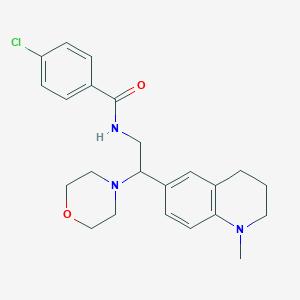

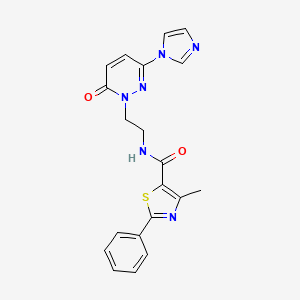

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide, also known as TFPAC, is a synthetic compound that belongs to the isochromene family. It has gained significant attention in recent years due to its potential applications in scientific research. TFPAC is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Crystal Structure

Research into compounds structurally related to 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide has been conducted to understand their synthesis and crystal structure. For example, the synthesis of diflunisal carboxamides via amidation and esterification processes was detailed, showcasing the methods to modify such compounds and analyze their crystal structures through X-ray diffraction. This study provides insights into molecular packing stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).

Chemical Reactivity and Applications

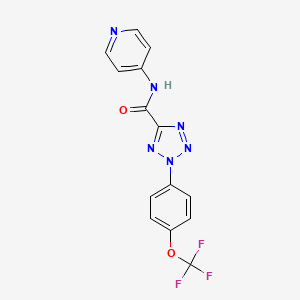

Several studies have investigated the chemical reactivity and potential applications of compounds related to 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide. For instance, the exploration of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide and its derivatives provided insights into structure-activity relationships, highlighting the importance of the carboxamide group for activity and offering potential routes for improving oral bioavailability (Palanki et al., 2000).

Novel Syntheses and Mechanistic Insights

Innovative methods for synthesizing related compounds have been reported, such as the use of hypervalent iodine reagents for the synthesis of isoxazolo and pyrazolo pyridines. This method showcases a novel approach to constructing complex heterocyclic structures, which could be applicable to the synthesis and modification of compounds like 1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide (Reddy et al., 1997).

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The specific role of these targets in biological systems often depends on the exact nature of the compound and its interactions with other molecules in the body.

Mode of Action

Fluorine’s unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Biochemical Pathways

It is known that fluorinated compounds can significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

The presence of fluorine in the compound may enhance its metabolic stability and bioavailability .

Result of Action

The presence of the trifluoromethyl group suggests that the compound may exhibit numerous pharmacological activities .

properties

IUPAC Name |

1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c18-17(19,20)12-7-3-4-8-13(12)21-15(22)14-9-10-5-1-2-6-11(10)16(23)24-14/h1-8,14H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYHNFWDGJGIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)

![1-[2-(Ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B2743321.png)